2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one
Overview
Description
NSC 527262 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 527262 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of NSC 527262 is scaled up using optimized reaction conditions to maximize yield and minimize waste. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC 527262 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 527262 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions of NSC 527262 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 527262 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
NSC 527262 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: NSC 527262 is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of NSC 527262 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, NSC 527262 may inhibit the activity of certain enzymes, thereby modulating metabolic pathways and affecting cellular function.
Comparison with Similar Compounds
NSC 527262 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 527262 but has different biological activities.
NSC 9262: This compound is used in sensor applications and has distinct electronic properties compared to NSC 527262.
The uniqueness of NSC 527262 lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-amino-3-azabicyclo[3.2.0]hept-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-3-1-2-4(3)6(9)8-5/h3-4H,1-2H2,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYQFJUKGYBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326361 | |
Record name | 2-amino-3-azabicyclo[3.2.0]hept-2-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-68-6 | |
Record name | 4-Amino-3-azabicyclo[3.2.0]hept-3-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17097-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 527262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-azabicyclo[3.2.0]hept-2-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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